molecular formula C32H30N2O4 B1662592 Demethylasterriquinone B1 CAS No. 78860-34-1

Demethylasterriquinone B1

Cat. No.: B1662592
CAS No.: 78860-34-1
M. Wt: 506.6 g/mol
InChI Key: XMGNJVXBPZAETK-UHFFFAOYSA-N
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Description

Demethylasterriquinone B1 is a small-molecule insulin receptor activator. It is a cell-permeable unsymmetrical bis-indolylquinone compound that mimics the action of insulin. This compound selectively stimulates insulin receptor tyrosine kinase activity, making it a potential therapeutic agent for diabetes and other metabolic disorders .

Biochemical Analysis

Biochemical Properties

Demethylasterriquinone B1 selectively stimulates insulin receptor (IR) tyrosine kinase activity . The EC50 values are 3 - 6 µM for IRTK and 100 µM for IGF1R and EGFR . It increases IR β subunit tyrosine phosphorylation and activation of PI 3-kinase and Akt, but not ERK .

Cellular Effects

This compound induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation . It also acts as an agonist for the neurotrophin receptors Trk A, B, and C in both cortical neurons and dorsal root ganglion neurons .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt . This compound does not activate ERK . It also binds to GAPDH .

Temporal Effects in Laboratory Settings

It has been reported to have anti-diabetic activity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 10 μM, it stimulated a 240% increase in the peak effluent concentration of insulin at 21 minutes .

Metabolic Pathways

This compound is involved in the insulin signaling pathway . It activates insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt .

Transport and Distribution

It is known to be cell-permeable .

Subcellular Localization

It is known to be cell-permeable , suggesting that it may be able to cross cell membranes and localize in various subcellular compartments.

Preparation Methods

The synthesis of Demethylasterriquinone B1 involves a series of chemical reactions. One of the methods used is methyl scanning, which involves the systematic preparation of a family of methylated derivatives of the compound. This method helps identify the regions of the molecule that are important for biological activity . The total synthesis of this compound can be achieved through a four-step process, which includes the preparation of intermediates and their subsequent reactions to form the final product .

Chemical Reactions Analysis

Demethylasterriquinone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Comparison with Similar Compounds

Demethylasterriquinone B1 is unique in its selective activation of the insulin receptor. Similar compounds include other insulin mimetics and receptor activators such as hydroxyfuroic acid derivatives and synthetic derivatives from Merck . These compounds also activate the insulin receptor but may differ in their selectivity and potency. For example, hydroxyfuroic acid derivatives are less cytotoxic compared to this compound and retain insulin receptor activation capability .

Properties

IUPAC Name

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNJVXBPZAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78860-34-1
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78860-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylasterriquinone B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLASTERRIQUINONE B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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